molecular formula C22H27N3O2 B14991682 1-[2-(2-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

1-[2-(2-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B14991682
M. Wt: 365.5 g/mol
InChI Key: UDABJVXXWKIWRG-UHFFFAOYSA-N
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Description

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine moiety, and a methoxyphenoxy group. The molecular formula of this compound is C21H23N3O2, and it has a molecular weight of approximately 349.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 2-chloromethyl-1H-benzodiazole under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within the cell. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a thiophene moiety instead of a piperidine ring.

    1-[2-(2-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, is thought to enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C22H27N3O2/c1-26-20-11-5-6-12-21(20)27-16-15-25-19-10-4-3-9-18(19)23-22(25)17-24-13-7-2-8-14-24/h3-6,9-12H,2,7-8,13-17H2,1H3

InChI Key

UDABJVXXWKIWRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN4CCCCC4

Origin of Product

United States

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